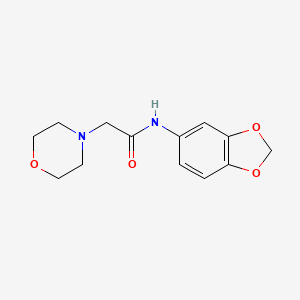

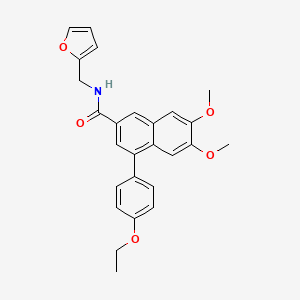

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide

Descripción general

Descripción

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its ability to induce feelings of euphoria and empathy. The drug has been widely used in recreational settings, but it also has potential applications in scientific research.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s anticancer potential has been investigated extensively. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Tubulin Inhibition

The indole nucleus, a privileged structural motif, is often associated with microtubule-targeting agents. These agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, the exploration of heteroaryl groups remains an exciting avenue for drug development .

Schistosomiasis Treatment

Scientists have leveraged the benzodioxole nucleus to create innovative compounds with various biological impacts. Among these, combating schistosomiasis—an infectious disease caused by parasitic flatworms—stands out. The compound’s potential in this field warrants further investigation .

Epilepsy Management

Although research is ongoing, the compound’s structural features suggest possible applications in epilepsy management. Its unique combination of heteroaryl and benzodioxole moieties may offer novel therapeutic pathways .

Pain Alleviation

Preliminary studies hint at the compound’s analgesic properties. Researchers are exploring its effects on pain pathways, potentially leading to new pain management strategies .

Antimicrobial Properties

The compound has demonstrated antimicrobial prowess. Investigating its activity against specific pathogens—such as bacteria, fungi, or viruses—could yield valuable insights for drug development .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetSignal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis, and is an attractive target for cancer therapy .

Mode of Action

Compounds with similar structures have been shown to inhibit theInterleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway is involved in the transduction of extracellular signals to the nucleus, leading to the expression of specific genes that drive cell proliferation and survival .

Biochemical Pathways

The compound is likely to affect the IL-6/JAK/STAT3 pathway . When this pathway is inhibited, it can lead to a decrease in the transcription of genes that promote cell survival and proliferation, thereby potentially exerting an anti-cancer effect .

Result of Action

Similar compounds have been shown to exhibit anti-proliferative activity and induce cell cycle arrest and apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(8-15-3-5-17-6-4-15)14-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSZPIBOTGJIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3749210.png)

![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3749221.png)

![3-amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3749256.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3749257.png)

![ethyl 4-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749266.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B3749276.png)

![2'-methyldispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]](/img/structure/B3749288.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3749294.png)

![[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol](/img/structure/B3749295.png)